molecular formula C9H14ClN3 B1488324 6-chloro-N-isopentylpyrimidin-4-amine CAS No. 1249172-94-8

6-chloro-N-isopentylpyrimidin-4-amine

Cat. No. B1488324
CAS RN: 1249172-94-8
M. Wt: 199.68 g/mol
InChI Key: WXXKPMNFCBCGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-isopentylpyrimidin-4-amine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C₉H₁₄ClN₃ . The compound has a mass of 199.68 g/mol.


Molecular Structure Analysis

The molecular structure of 6-chloro-N-isopentylpyrimidin-4-amine includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains an isopentyl group and an amine group .

Scientific Research Applications

Chemical Transformations

6-chloro-N-isopentylpyrimidin-4-amine is involved in various chemical transformations. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino derivatives and 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines through reactions with amines and SOCl2 -DMF treatment (Botta et al., 1985).

Biological Evaluation

In biological studies, derivatives of pyrimidine, such as 6-chloro-N-isopentylpyrimidin-4-amine, are evaluated for various activities. For example, the antifungal effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound was investigated, showing significant antifungal activity against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Antihypertensive Activity

6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, which are structurally related to 6-chloro-N-isopentylpyrimidin-4-amine, have been evaluated for their antihypertensive activity. Some compounds in this series, like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, showed the potential to lower blood pressure to normotensive levels at certain oral doses in spontaneously hypertensive rats (Bennett et al., 1981).

Synthesis of Compounds

The synthesis of various compounds involves 6-chloro-N-isopentylpyrimidin-4-amine. For instance, stable betainic pyrimidinaminides can be formed on nucleophilic substitution of 4-(dimethylamino)pyridine, 4-(pyrrolidin-1-yl)pyridine, or 1-methylimidazole on 4-amino substituted 2,5,6-trichloropyrimidines (Schmidt, 2002).

Safety and Hazards

The safety data sheet for a similar compound, 6-Chloro-N-pentylpyrimidin-4-amine, suggests that it may be harmful if inhaled, and it may cause skin and eye irritation . It’s recommended to use personal protective equipment when handling the compound .

properties

IUPAC Name

6-chloro-N-(3-methylbutyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-7(2)3-4-11-9-5-8(10)12-6-13-9/h5-7H,3-4H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXKPMNFCBCGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-isopentylpyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-isopentylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-isopentylpyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-isopentylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-isopentylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-isopentylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-isopentylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.